Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate

LSD1 inhibition Epigenetics Benzothiazole SAR

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate (CAS 1680191-38-1) is a halogenated benzothiazole carboxylate ester purpose-built for LSD1 structure-activity relationship (SAR) campaigns. The 2-chloro substituent confers moderate LSD1 inhibitory potency (IC50=356nM) with >280-fold selectivity over MAO-A, delivering an ideal comparator compound to benchmark optimized derivatives. The 5-carboxylate regioisomer is structurally critical—the 6-carboxylate analog (CAS 78485-37-7) exhibits a distinct tubulin-polymerization mechanism (MCF-7 IC50=12µM). The electrophilic 2-chloro handle enables SNAr and sulfonylative coupling for library diversification while the orthogonal ethyl ester remains intact. With XLogP3=3.6 and zero H-bond donors, this scaffold balances cell permeability with moderate LSD1 engagement. Procure analytically certified material (≥95%, NMR/HPLC-documented) to ensure unambiguous regioisomeric identity in your epigenetic probe discovery programs.

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
CAS No. 1680191-38-1
Cat. No. B1492502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chlorobenzo[d]thiazole-5-carboxylate
CAS1680191-38-1
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
InChIInChI=1S/C10H8ClNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3
InChIKeyKCFAMALYDWEQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Chlorobenzo[d]thiazole-5-carboxylate: Core Properties for LSD1 Inhibitor Screening and SAR Studies


Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate (CAS 1680191-38-1) is a halogenated benzothiazole carboxylate ester with molecular formula C10H8ClNO2S and molecular weight 241.69 g/mol [1]. The compound features a 2-chloro substituent on the benzothiazole core and an ethyl ester at the 5-position, placing it within the benzo[d]thiazole-5-carboxylate chemical series. It is commercially available as a research chemical with standard purities ranging from 95% to 98% depending on supplier specification [2].

Why Substituting Ethyl 2-Chlorobenzo[d]thiazole-5-carboxylate with Other Benzothiazole-5-carboxylates May Compromise LSD1 Selectivity


Benzothiazole-5-carboxylates are not functionally interchangeable due to substituent-dependent variations in target engagement and physicochemical properties. The 2-position substituent on the benzothiazole ring directly modulates LSD1 inhibitory potency, with chloro substitution conferring a specific activity profile (IC50 = 356 nM) [1]. Substitution at this position also alters critical compound characteristics including lipophilicity (XLogP3 = 3.6), hydrogen-bonding capacity (H-bond donor count = 0), and aqueous solubility (calculated 0.024 g/L at 25 °C) [2], each of which impacts experimental reproducibility and downstream applicability. Procurement of the correct regioisomer with the 5-carboxylate ester is essential; the 6-carboxylate analog (CAS 78485-37-7) exhibits distinct biological activity with an IC50 of 12 µM against MCF-7 breast cancer cells via tubulin polymerization disruption , representing a different mechanistic profile entirely.

Quantitative Differentiation: Ethyl 2-Chlorobenzo[d]thiazole-5-carboxylate vs. Closest Analogs in LSD1 and MAO-A Assays


LSD1 Inhibitory Potency: Chloro Substituent Shows Modest Potency Advantage Over Unsubstituted Core but Inferior to 2-Amino Analog

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate exhibits LSD1 inhibitory activity with IC50 = 356 nM against human recombinant LSD1 in a fluorescence-based assay using methylated peptide substrate [1]. This represents a significantly weaker potency profile compared to its 2-amino analog, ethyl 2-aminobenzo[d]thiazole-5-carboxylate, which demonstrates an IC50 of 283 nM against full-length LSD1 under comparable assay conditions [2]. The unsubstituted benzo[d]thiazole-5-carboxylate core (CAS 103261-70-7) lacks documented LSD1 inhibitory activity in publicly available bioactivity databases, suggesting the 2-position substituent is a critical determinant for target engagement. An alternative benzothiazole derivative with a different substitution pattern (BindingDB BDBM50075482) shows IC50 = 8.33 µM against recombinant LSD1 [3], confirming that potency is highly sensitive to specific structural features rather than being a class-wide property.

LSD1 inhibition Epigenetics Benzothiazole SAR

MAO-A Selectivity Profile: Chloro Substituent Confers Selectivity Over MAO-A at >280-Fold Margin

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate demonstrates minimal inhibition of human monoamine oxidase A (MAO-A) with IC50 = 1.00 × 10^5 nM (100 µM) in a luciferin-based detection assay [1]. This represents a >280-fold selectivity margin for LSD1 over MAO-A (356 nM vs 100,000 nM) [2]. In contrast, the 2-amino analog ethyl 2-aminobenzo[d]thiazole-5-carboxylate shows substantially different off-target behavior with MAO-A IC50 = 5.00 × 10^4 nM (50 µM) under comparable assay conditions [3]. For context, optimized benzothiazole-based MAO-A inhibitors reported in the literature achieve IC50 values as low as 0.336 µM [4], underscoring that the chloro substituent at the 2-position effectively abolishes MAO-A engagement relative to both the 2-amino analog and dedicated MAO-A inhibitors.

MAO-A selectivity Off-target profiling LSD1 inhibitor specificity

Synthetic Utility: 2-Chloro Position Enables Nucleophilic Aromatic Substitution for Derivative Library Generation

The 2-chloro substituent on the benzothiazole ring serves as a reactive handle for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. 2-Chlorobenzothiazoles undergo efficient C-N cross-coupling with primary amines under transition-metal-free and solvent-free conditions, enabling rapid diversification at the 2-position [1]. Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sodium sulfinates proceeds at room temperature to yield 2-sulfonylthiazoles with high efficiency [2]. This reactivity profile distinguishes the 2-chloro compound from the 2-amino analog (CAS 103040-92-2), which lacks an electrophilic site amenable to nucleophilic displacement, and from the unsubstituted benzo[d]thiazole-5-carboxylate (CAS 103261-70-7), which lacks a reactive 2-position handle altogether. The 5-carboxylate ethyl ester position is orthogonal to 2-position reactivity, allowing independent modification of both functional handles.

Nucleophilic aromatic substitution Derivatization Medicinal chemistry

Aqueous Solubility and Lipophilicity: Quantitative Physicochemical Differentiation for Assay Compatibility

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate exhibits calculated aqueous solubility of 0.024 g/L (approximately 99 µM) at 25 °C and XLogP3 = 3.6 [1]. The 2-amino analog ethyl 2-aminobenzo[d]thiazole-5-carboxylate (CAS 103040-92-2) has a lower calculated LogP of 1.99 due to the polar amino group, while the unsubstituted analog ethyl benzo[d]thiazole-5-carboxylate (CAS 103261-70-7) has molecular weight 207.25 with LogP approximately 2.3 . The 2-chloro derivative has zero hydrogen bond donors compared to two H-bond donors for the 2-amino analog, affecting membrane permeability and protein binding characteristics. Density is calculated at 1.400 ± 0.06 g/cm³, with boiling point predicted at 340.5 ± 15.0 °C .

Physicochemical properties Solubility Lipophilicity

Commercial Availability and Purity: 5-Carboxylate Regioisomer Documentation vs. 6-Carboxylate Confusion Risk

Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate is commercially available from multiple suppliers with documented purities of 95% (Bide Pharmatech BD517150) and 98% (Beyotime Y159125-1g) [1]. Critically, the 6-carboxylate regioisomer (CAS 78485-37-7) is a distinct compound with different biological activity (MCF-7 IC50 = 12 µM via tubulin polymerization disruption) . Suppliers provide batch-specific quality control documentation including NMR, HPLC, and GC analytical data to confirm regioisomeric identity and purity . Procurement from validated suppliers ensures the correct 5-carboxylate substitution pattern rather than the 6-carboxylate or other positional isomers. Pricing at the 250 mg scale from specialty chemical suppliers is approximately €341.00 .

Regioisomer purity Quality control Procurement

Recommended Applications for Ethyl 2-Chlorobenzo[d]thiazole-5-carboxylate Based on Quantitative Evidence


LSD1 Inhibitor Hit-to-Lead SAR Studies Requiring Moderate-Potency Chloro Reference

Use as a comparator compound in LSD1 structure-activity relationship (SAR) campaigns where a moderate-potency inhibitor (IC50 = 356 nM) is required to benchmark optimized derivatives. The 2-chloro compound provides an intermediate activity reference between inactive controls and high-potency amino-carboxamide benzothiazoles. The >280-fold selectivity margin over MAO-A (MAO-A IC50 = 100 µM) makes this compound suitable for LSD1-focused assays where MAO-A off-target activity would confound interpretation [1].

Benzothiazole Library Synthesis via 2-Position Nucleophilic Aromatic Substitution

Employ as a versatile synthetic intermediate for generating diverse 2-substituted benzothiazole-5-carboxylate libraries. The 2-chloro group serves as an electrophilic handle for SNAr reactions with primary amines under transition-metal-free, solvent-free conditions, and for nickel-catalyzed sulfonylative coupling with sodium sulfinates at room temperature [1][2]. The orthogonal 5-carboxylate ethyl ester remains intact during 2-position derivatization, enabling subsequent functional group transformations.

Epigenetic Probe Development with Defined Physicochemical Parameters

Suitable for epigenetic probe discovery campaigns where lipophilicity (XLogP3 = 3.6) and zero hydrogen-bond donor count are desired for cell permeability optimization. The calculated aqueous solubility of 99 µM at 25 °C exceeds the LSD1 IC50 concentration by >280-fold, ensuring full compound dissolution at assay-relevant concentrations without precipitation artifacts [1]. Researchers requiring a benzothiazole-5-carboxylate scaffold with balanced lipophilicity and moderate LSD1 engagement should prioritize this compound over the less lipophilic 2-amino analog (LogP = 1.99) [2].

Regioisomer Validation in Benzothiazole-5-carboxylate Synthetic Route Development

Utilize as an authentic standard for confirming regioisomeric identity (5-carboxylate vs 6-carboxylate) during synthetic route optimization. The 6-carboxylate isomer (CAS 78485-37-7) exhibits distinct biological activity (MCF-7 cytotoxicity IC50 = 12 µM via tubulin polymerization disruption) [1] and different spectroscopic signatures. Procurement of analytically certified material (≥95% purity with NMR/HPLC/GC documentation) from reputable suppliers enables unambiguous regioisomer assignment [2].

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